HLA Restriction: Single-Allele DR11 Specificity vs. Promiscuous Multi-Allele Binding of the 15-mer Analog
Protein SSX2 (45-58), a 14-mer peptide with sequence KIFYVYMKRKYEAM, is experimentally characterized and annotated as an HLA-DR11-restricted CD4+ T-cell epitope, with its restriction validated using protein-based lymphocyte stimulation [1]. By contrast, the closely related 15-mer SSX2 (45-59), KIFYVYMKRKYEAMT, is documented as a promiscuous epitope recognized in the context of at least four distinct HLA-DRB1 subtypes—*0701, *1101, *1302, and B3*0301—covering a cumulative population prevalence of approximately 25% in Caucasians [2]. The two-amino-acid C-terminal truncation in the 14-mer eliminates the threonine anchor residue required for promiscuous binding to subtypes beyond DR11, thereby narrowing its HLA restriction profile. For researchers requiring restricted, allele-specific CD4+ T-cell interrogation rather than broad poly-allelic responses, the 14-mer 45-58 peptide offers a clearly differentiated tool.
| Evidence Dimension | HLA restriction breadth – number of validated restricting alleles |
|---|---|
| Target Compound Data | HLA-DR11 only (1 allele); annotated via protein-based stimulation [1] |
| Comparator Or Baseline | SSX2 (45-59) 15-mer: HLA-DRB1*0701, *1101, *1302, and B3*0301 (≥4 alleles), cumulative ~25% Caucasian prevalence [2] |
| Quantified Difference | Single-allele vs. ≥4-allele promiscuity; ~25% population coverage for 15-mer vs. ~10% for DR11-restricted 14-mer (among Caucasians) |
| Conditions | SYFPEITHI algorithm prediction and in vitro CD4+ T-cell stimulation assays; recognition of SSX2+ melanoma cell line Me 275 for the 15-mer [2] |
Why This Matters
A single-allele-restricted peptide enables allele-specific immunological assays and controlled donor stratification, whereas a promiscuous analog confounds allele attribution in mixed-donor experiments.
- [1] Cancer Immunity Peptide Database. SSX2 Epitope: 45-58 (KIFYVYMKRKYEAM). HLA Restriction: DR11. HLA Frequency: 25%. PMID: 15085202. View Source
- [2] Neumann F, Wagner C, Kubuschok B, et al. Identification of an HLA-DR-restricted peptide epitope with a promiscuous binding pattern derived from the cancer testis antigen HOM-MEL-40/SSX2. Int J Cancer. 2004;112(4):661-668. View Source
